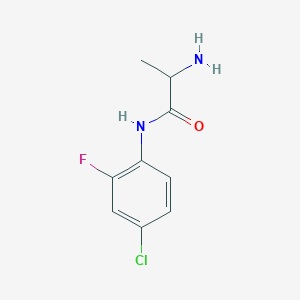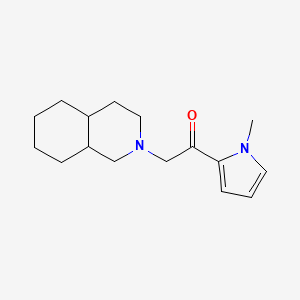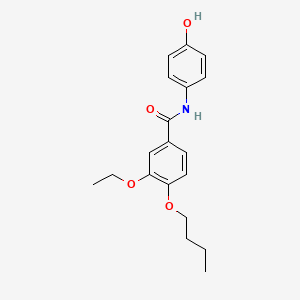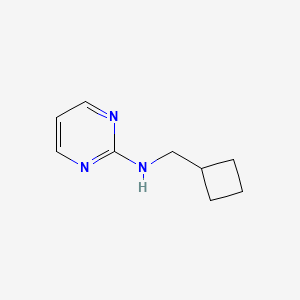![molecular formula C15H17NO B7540848 [3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)
[3-(2-Phenylethylamino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Phenylethylamino)phenyl]methanol, also known as PEPA, is a chemical compound that belongs to the class of phenylethanolamines. It is a synthetic compound that is used in scientific research to study the effects of drugs on the central nervous system. PEPA is a potent agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory.
Mecanismo De Acción
[3-(2-Phenylethylamino)phenyl]methanol binds to the AMPA receptor and activates it, leading to an influx of calcium ions into the neuron. This influx of calcium ions triggers a series of intracellular signaling pathways that result in changes in synaptic strength and plasticity. These changes are thought to underlie the processes of learning and memory.
Biochemical and Physiological Effects:
[3-(2-Phenylethylamino)phenyl]methanol has been shown to enhance synaptic transmission and plasticity in the hippocampus, a brain region that is important for learning and memory. It has also been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, [3-(2-Phenylethylamino)phenyl]methanol has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(2-Phenylethylamino)phenyl]methanol in lab experiments is that it is a potent and selective agonist of the AMPA receptor, allowing researchers to study the effects of AMPA receptor activation in a controlled manner. However, one limitation is that [3-(2-Phenylethylamino)phenyl]methanol is not a natural compound and may not accurately reflect the effects of endogenous ligands on the AMPA receptor.
Direcciones Futuras
There are several future directions for research on [3-(2-Phenylethylamino)phenyl]methanol. One area of interest is the development of drugs that target the AMPA receptor for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the study of the role of the AMPA receptor in other brain regions and its potential involvement in other neurological disorders. Additionally, researchers may investigate the effects of other compounds that modulate the AMPA receptor, such as negative allosteric modulators, to gain a more complete understanding of the role of the AMPA receptor in synaptic plasticity and learning and memory.
Métodos De Síntesis
[3-(2-Phenylethylamino)phenyl]methanol can be synthesized by reacting N-(2-hydroxyethyl)-3-iodoaniline with 2-bromobenzyl bromide in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield [3-(2-Phenylethylamino)phenyl]methanol.
Aplicaciones Científicas De Investigación
[3-(2-Phenylethylamino)phenyl]methanol is used in scientific research to study the effects of drugs on the central nervous system. It is a potent agonist of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory. By studying the effects of [3-(2-Phenylethylamino)phenyl]methanol on the AMPA receptor, researchers can gain insights into the mechanisms underlying these processes and develop new drugs to treat disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
[3-(2-phenylethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-12-14-7-4-8-15(11-14)16-10-9-13-5-2-1-3-6-13/h1-8,11,16-17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDGRVJRNXWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenylethylamino)phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)



![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)